Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from readily available materials or other functionalized intermediates. For example, the synthesis of an unnatural amino acid for BNCT agents was achieved through a series of reactions including monoalkylation, cycloaddition, and reductive dechlorination, followed by hydantoin formation and hydrolysis . Another synthesis utilized ring-closing metathesis and diastereoselective Grignard reactions, starting from L-serine . Additionally, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride was reported to be improved, providing high yields and purity without the need for chromatography .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often elucidated using various spectroscopic methods and X-ray crystallography. For instance, the structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was determined using IR, NMR, MS, and X-ray single-crystal analysis . Similarly, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were characterized by 13C NMR and X-ray crystallography, revealing zwitterionic forms in the solid state .

Chemical Reactions Analysis

The reactivity of ethyl amino carboxylates can lead to the formation of various heterocyclic compounds. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different polyazanaphthalenes and pyridine derivatives upon treatment with nucleophilic reagents . Cyclocondensation reactions of ethyl 3,3-diaminoacrylate with pyrimidine series o-chloro ketones resulted in the synthesis of pyrido[4,3-d]pyrimidines and tetraazaphenalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are crucial for their potential applications. The single-crystal structure and antimicrobial activity of a synthesized compound combined with ethyl α-cyano-4-chlorocinnamate were studied, providing insights into its potential use in medicinal chemistry . The thermal properties of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were characterized by TGA and DTA, and its crystal structure was determined by X-ray diffraction .

Applications De Recherche Scientifique

Synthesis of Schiff and Mannich Bases

Ethyl imidate hydrochlorides, related to Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride, were used to synthesize ethoxycarbonylhydrazones. These compounds were further reacted to form Schiff bases and N-Mannich bases of isatin derivatives, showcasing their utility in the synthesis of complex organic molecules with potential applications in medicinal chemistry (Bekircan & Bektaş, 2008).

Synthesis of Dyes for Liquid Crystal Displays

New fluorescent dyes, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, were synthesized via cyclization reactions involving ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride derivatives. These dyes showed excellent orientation parameters in nematic liquid crystals, indicating high potential for application in liquid crystal displays (Bojinov & Grabchev, 2003).

Enzymatic Catalysis in Polymer Chemistry

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound synthesized from Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride, was oligomerized using horseradish peroxidase as a catalyst. The oligomerization was conducted in the presence of cyclodextrin, demonstrating the enzyme's utility in polymer chemistry for producing cross-linked polymers (Pang, Ritter, & Tabatabai, 2003).

Potential Anticancer Agents

Research has explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents, starting from compounds closely related to Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride. These studies underscore the compound's relevance in the development of new therapeutic agents (Temple et al., 1983).

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives

Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride derivatives have been employed in the Aza-Diels-Alder reactions for the asymmetric synthesis of bicyclic amino acid derivatives. This synthesis demonstrates the compound's versatility in creating complex molecules with potential applications in drug development and synthetic biology (Waldmann & Braun, 1991).

Safety and Hazards

Propriétés

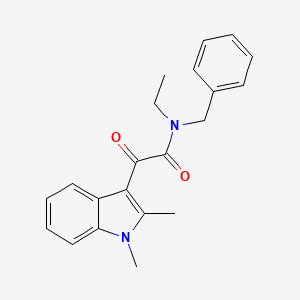

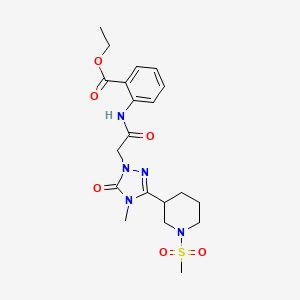

IUPAC Name |

ethyl 1-aminocyclopent-3-ene-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8(9)5-3-4-6-8;/h3-4H,2,5-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZYVHMKQAESMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC=CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2523330.png)

![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2523333.png)

![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2523334.png)

![(3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol](/img/structure/B2523338.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523342.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2523345.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2523350.png)